4-chloro-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide
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Overview
Description
4-CHLORO-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE is a complex organic compound with significant potential in various scientific fields
Preparation Methods
One common method involves the use of Friedel-Crafts acylation followed by a Clemmensen reduction . Industrial production methods may vary, but they often involve similar multi-step synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and sulfonamide sites. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-CHLORO-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and pyrazole derivatives. For example:
Sulfonamides: These compounds share the sulfonamide group and have similar biological activities.
Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their diverse biological activities. 4-CHLORO-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-BENZENESULFONAMIDE is unique due to the presence of both the sulfonamide and pyrazole groups, as well as the trifluoromethyl group, which enhances its chemical stability and biological activity.
Properties
Molecular Formula |
C14H15ClF3N3O2S |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
4-chloro-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]benzenesulfonamide |
InChI |
InChI=1S/C14H15ClF3N3O2S/c1-10-9-13(14(16,17)18)20-21(10)8-2-7-19-24(22,23)12-5-3-11(15)4-6-12/h3-6,9,19H,2,7-8H2,1H3 |
InChI Key |
XIZMIWWCXWRDGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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